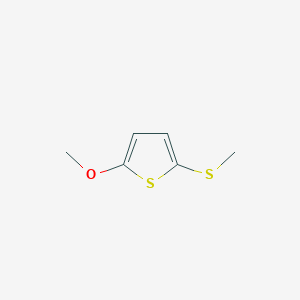
Thiophene, 2-methoxy-5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2-methoxy-5-(methylthio)- is an organic compound with the molecular formula C6H8OS
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2-methoxy-5-(methylthio)- typically involves the introduction of methoxy and methylthio groups to the thiophene ring. One common method is the electrophilic substitution reaction, where thiophene is treated with appropriate reagents to introduce the desired substituents. For instance, the reaction of thiophene with methoxy and methylthio reagents under controlled conditions can yield the target compound .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale electrophilic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2-methoxy-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiophene derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy or methylthio groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives .
Scientific Research Applications
Thiophene, 2-methoxy-5-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of thiophene, 2-methoxy-5-(methylthio)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the sulfur atom in the thiophene ring acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Thiophene, 2-(methylthio)-: Similar structure but lacks the methoxy group.
Thiophene, 2-methyl-5-(methylthio)-: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness: Thiophene, 2-methoxy-5-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
71908-74-2 |
|---|---|
Molecular Formula |
C6H8OS2 |
Molecular Weight |
160.3 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H8OS2/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 |
InChI Key |
JVTYNIBJRXAXEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


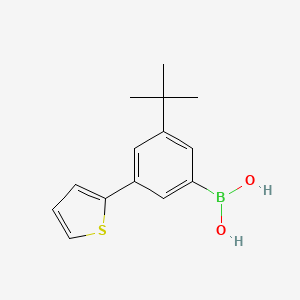
![3-bromo-N-methyl-4-({[4-(trifluoromethyl)phenyl]methyl}amino)benzenesulfonamide](/img/structure/B14088183.png)
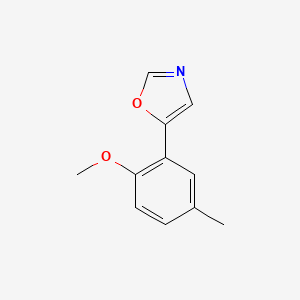
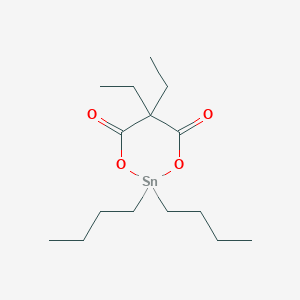

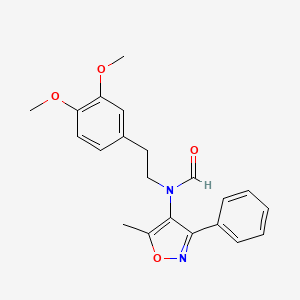
![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-3,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14088236.png)
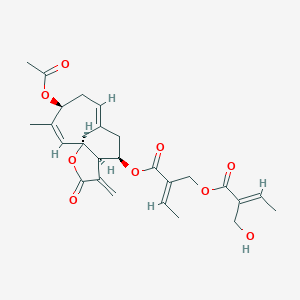
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088262.png)
